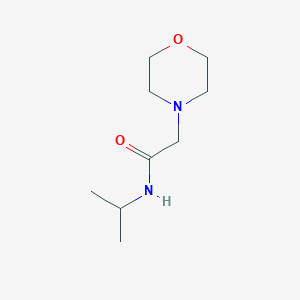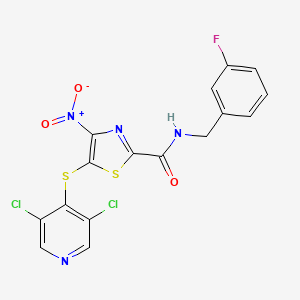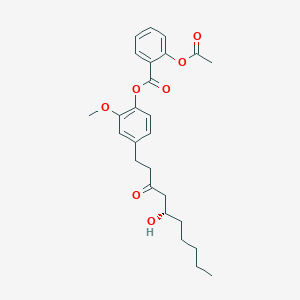
(S)-4-(5-Hydroxy-3-oxodecyl)-2-methoxyphenyl 2-acetoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(5-Hydroxy-3-oxodecyl)-2-methoxyphenyl 2-acetoxybenzoate is a complex organic compound that belongs to the class of phenyl benzoates This compound is characterized by its unique structure, which includes a hydroxy-oxodecyl chain, a methoxyphenyl group, and an acetoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(5-Hydroxy-3-oxodecyl)-2-methoxyphenyl 2-acetoxybenzoate typically involves multi-step organic reactions. The process may start with the preparation of the hydroxy-oxodecyl chain, followed by the introduction of the methoxyphenyl group, and finally the acetoxybenzoate moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis machines, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(5-Hydroxy-3-oxodecyl)-2-methoxyphenyl 2-acetoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a carboxylic acid, while reduction of the oxo group may yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (S)-4-(5-Hydroxy-3-oxodecyl)-2-methoxyphenyl 2-acetoxybenzoate is studied for its potential as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific functional groups.
Biology
In biology, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-4-(5-Hydroxy-3-oxodecyl)-2-methoxyphenyl 2-acetoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-4-(5-Hydroxy-3-oxodecyl)-2-methoxyphenyl 2-acetoxybenzoate include other phenyl benzoates and hydroxy-oxodecyl derivatives. Examples include:
- 4-(5-Hydroxy-3-oxodecyl)-2-methoxyphenyl benzoate
- (S)-4-(5-Hydroxy-3-oxodecyl)-2-methoxyphenyl acetate
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C26H32O7 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[4-[(5S)-5-hydroxy-3-oxodecyl]-2-methoxyphenyl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C26H32O7/c1-4-5-6-9-20(28)17-21(29)14-12-19-13-15-24(25(16-19)31-3)33-26(30)22-10-7-8-11-23(22)32-18(2)27/h7-8,10-11,13,15-16,20,28H,4-6,9,12,14,17H2,1-3H3/t20-/m0/s1 |
InChI Key |
OWEFWWPRRRUIKY-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C)OC)O |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



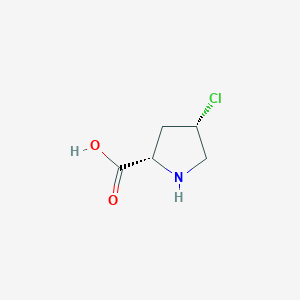
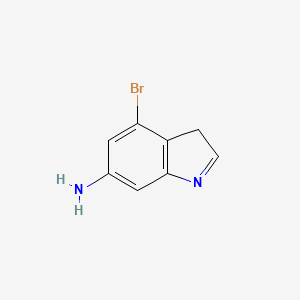
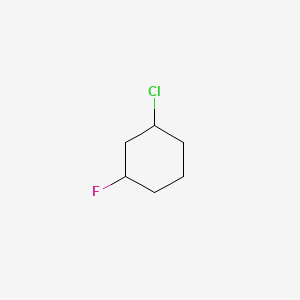
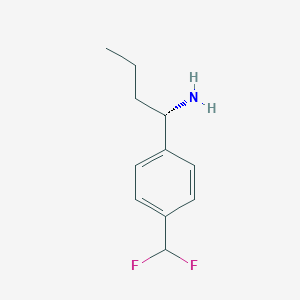
![Dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate hydrochloride](/img/structure/B12983443.png)
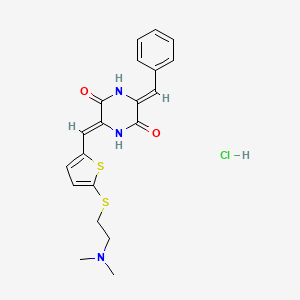
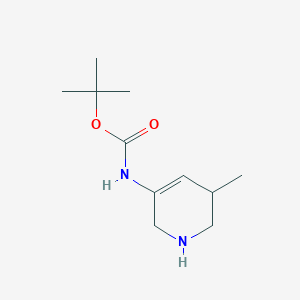
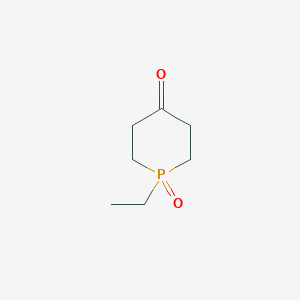
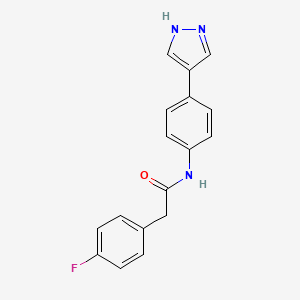
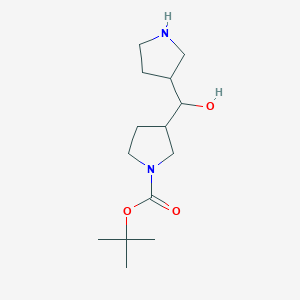
![Benzyl 5-bromospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12983507.png)
